CCR5 Antagonist Activity: Quantitative Binding Data Enables Benchmarking Against Potent Reference Antagonists
1-(2,3-Difluorophenyl)cyclopropanemethanamine exhibits antagonist activity at the human CCR5 receptor with a measured IC50 of 1.01 × 10^4 nM (10.1 μM) in a functional calcium mobilization assay using human MOLT4 cells [1]. While this potency is substantially lower than that of optimized clinical-stage CCR5 antagonists (e.g., a structurally distinct antagonist showing IC50 of 0.600 nM in an HIV-1 gp120-induced cell-cell fusion assay [2]), the compound's defined activity profile provides a quantifiable benchmark for SAR exploration. The 2,3-difluorophenyl moiety may be exploited as a scaffold for further optimization aimed at improving potency while retaining favorable physicochemical properties. Preliminary pharmacological screening confirms this compound's utility as a CCR5 antagonist for preparing treatments of CCR5-mediated diseases [3].
| Evidence Dimension | CCR5 receptor antagonist activity |
|---|---|
| Target Compound Data | IC50 = 1.01 × 10^4 nM (10.1 μM) |
| Comparator Or Baseline | Optimized CCR5 antagonist (BDBM50359480): IC50 = 0.600 nM |
| Quantified Difference | Approximately 16,800-fold lower potency than optimized reference antagonist |
| Conditions | Human MOLT4 cells; inhibition of CCL5-induced calcium mobilization after 1 hr by Fluor-4-AM staining |
Why This Matters
Quantified weak CCR5 antagonist activity establishes this compound as a structurally distinct starting scaffold for medicinal chemistry optimization, with the 2,3-difluorophenyl substitution pattern offering a differentiated chemotype relative to potent reference antagonists.
- [1] BindingDB BDBM50387956 / ChEMBL2057812. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells: IC50 = 1.01E+4 nM. Data curated by ChEMBL, Virginia Commonwealth University. View Source
- [2] BindingDB BDBM50359480 / ChEMBL1926900. Antagonist activity against human CCR5 assessed as inhibition of HIV-1 gp120-induced cell-cell fusion between HeLa P4/R5 cells and CHO-tat10 cells: IC50 = 0.600 nM. View Source
- [3] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
